molecular formula C18H16ClNO5 B214713 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214713
M. Wt: 361.8 g/mol
InChI Key: UJEDOANNZXYQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family of organic compounds. It is a synthetic compound that has been developed for scientific research purposes.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to increase the production of antioxidant enzymes. It has also been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer properties. It has been shown to be effective against several types of cancer cells, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its anti-inflammatory and antioxidant properties and their potential applications in various diseases. Further research is also needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-chlorobenzoyl chloride and sodium hydroxide to form the final product.

Scientific Research Applications

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used in various scientific research studies. It has been found to have potential anti-cancer properties and has been tested against several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H16ClNO5/c1-24-11-4-5-12(16(8-11)25-2)15(21)9-18(23)13-7-10(19)3-6-14(13)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)

InChI Key

UJEDOANNZXYQCG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC

Origin of Product

United States

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